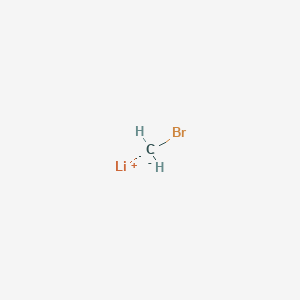
Lithium, (bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (bromomethyl)- is an organolithium compound that features a bromomethyl group attached to a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is often used as a reagent in various chemical reactions, particularly in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium, (bromomethyl)- typically involves the reaction of bromomethane with lithium metal. One common method is to react bromomethane with lithium in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium metal.
Industrial Production Methods
Industrial production of lithium, (bromomethyl)- follows similar principles but on a larger scale. The process involves the careful handling of lithium metal and bromomethane, ensuring that the reaction conditions are tightly controlled to maximize yield and minimize byproducts. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium, (bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.
Temperature: Reactions are often carried out at low temperatures to control the reactivity of the lithium compound.
Major Products
The major products formed from reactions involving lithium, (bromomethyl)- depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be the corresponding substituted compound.
Scientific Research Applications
Lithium, (bromomethyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism by which lithium, (bromomethyl)- exerts its effects involves the formation of reactive intermediates. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the intermediate, facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Lithium, (chloromethyl)-: Similar to lithium, (bromomethyl)- but with a chloromethyl group instead of a bromomethyl group.
Lithium, (iodomethyl)-: Similar to lithium, (bromomethyl)- but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
Lithium, (bromomethyl)- is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
92533-92-1 |
|---|---|
Molecular Formula |
CH2BrLi |
Molecular Weight |
100.9 g/mol |
IUPAC Name |
lithium;bromomethane |
InChI |
InChI=1S/CH2Br.Li/c1-2;/h1H2;/q-1;+1 |
InChI Key |
JLEFJNSIUHZNFU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH2-]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


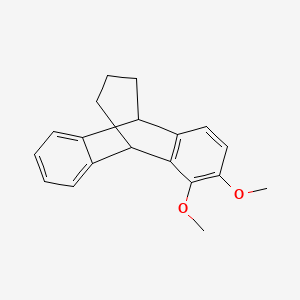

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
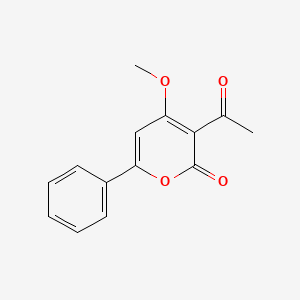
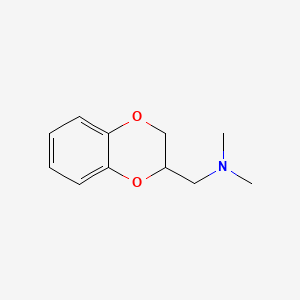
![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
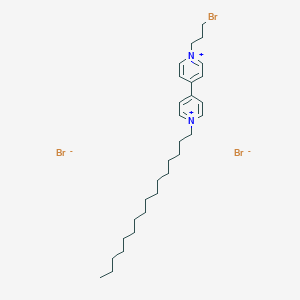

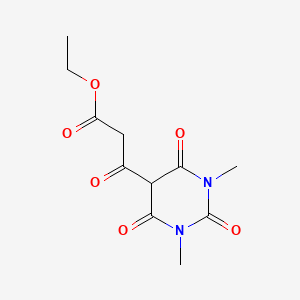
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
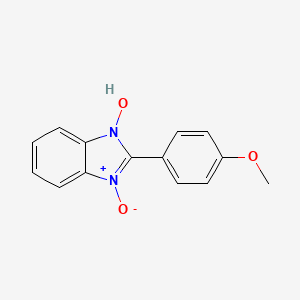
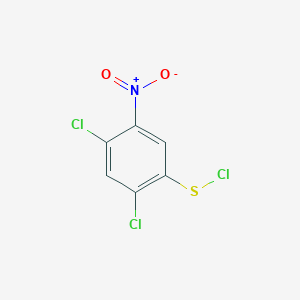
![Ethoxy[2-(4-nitrophenyl)ethoxy]oxophosphanium](/img/structure/B14350672.png)
